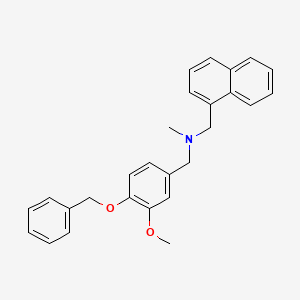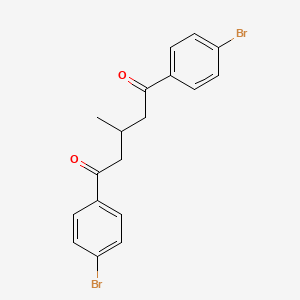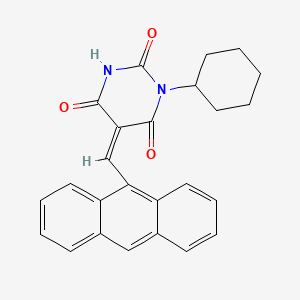![molecular formula C18H17BrN2O2 B3742360 N-[1-(3-bromoanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide CAS No. 413612-42-7](/img/structure/B3742360.png)
N-[1-(3-bromoanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide
概要
説明
N-[1-(3-bromoanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a bromoaniline group, a methyl group, and a benzamide moiety
準備方法
The synthesis of N-[1-(3-bromoanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide typically involves the reaction of 3-bromoaniline with a suitable acylating agent, followed by the introduction of a methyl group and the formation of the benzamide structure. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
化学反応の分析
N-[1-(3-bromoanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.
Substitution: The bromoaniline group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted products.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
N-[1-(3-bromoanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-[1-(3-bromoanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The bromoaniline group can interact with biological macromolecules, leading to the modulation of their activity. The compound may also inhibit certain enzymes or receptors, thereby exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
N-[1-(3-bromoanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide can be compared with other similar compounds, such as:
N-(1-(((2-bromoanilino)carbothioyl)amino)-2,2,2-trichloroethyl)benzamide: This compound has a similar structure but contains a carbothioyl group and trichloroethyl moiety.
3-bromo-N-methylaniline: This compound shares the bromoaniline group but lacks the benzamide structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
N-[1-(3-bromoanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-12(2)16(21-17(22)13-7-4-3-5-8-13)18(23)20-15-10-6-9-14(19)11-15/h3-11H,1-2H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUZAYKCUKMPAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)NC1=CC(=CC=C1)Br)NC(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362401 | |
| Record name | N-[1-(3-bromoanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
413612-42-7 | |
| Record name | N-[1-(3-bromoanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine](/img/structure/B3742282.png)

![6,8-dichloro-3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3742314.png)


![N-cyclohexyl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3742331.png)
![N-(3-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3742339.png)

![(5Z)-1-naphthalen-1-yl-5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3742356.png)
methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3742358.png)

![N-[2-(diphenylphosphorylmethyl)phenyl]-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide](/img/structure/B3742374.png)
![4-[2-(4-Chlorophenyl)hydrazinyl]-2,6-dimethylpyridine-3-carboxamide](/img/structure/B3742377.png)
![3,4-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3742383.png)
